Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester
Overview
Description
Synthesis Analysis
The synthesis of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester involves several key steps, including the preparation of active esters of many N-blocked amino acids using dicyclohexylcarbodiimide as a coupling agent. These active esters are utilized for synthesizing peptides with high efficiency and yield. For instance, the synthesis of the tetra-peptide Boc-l-Leu-l-Leu-l-Val-OBzl-l-Tyr-OBzl was achieved by reacting O-benzyl-l-tyrosine benzyl ester with Boc-Val-PHNB, leading to the formation of N-tert-butyloxycarbonyl-l-valyl-O-benzyl-l-tyrosine benzyl ester (Kalir, Fridkin, & Patchornik, 1974).
Molecular Structure Analysis
The molecular structure of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester and its derivatives have been extensively studied using techniques such as NMR and DFT calculations. These studies have provided detailed insights into the constitution, tautomerism, and stereochemistry of the compound, significantly aiding in the understanding of its chemical behavior and reactivity (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Chemical Reactions and Properties
This compound is integral in peptide synthesis, serving as an active ester in the formation of peptide bonds. The presence of the Boc protecting group and benzyl ester facilitates the selective formation of peptide bonds while protecting functional groups that are sensitive to the conditions of peptide bond formation. The utility of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester in the synthesis of non-hydrolyzable mimetics of O-phosphotyrosine showcases its versatility in producing complex peptide molecules (Wrobel & Dietrich, 1993).
Scientific Research Applications
Peptide Synthesis : Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is used in the synthesis of peptides. For example, it was employed in the preparation of a tetra-peptide through a series of reactions that yielded a pure blocked tetrapeptide with an overall yield of 82% (Kalir, Fridkin, & Patchornik, 1974).
Synthesis of Non-hydrolyzable Mimetics : It's used in the preparation of phosphonodifluoromethylphenylalanine derivatives, which are non-hydrolyzable mimetics of O-phosphotyrosine, potentially suitable for peptide synthesis (Wrobel & Dietrich, 1993).
Synthesis of Novel Chiral Auxiliaries : Boc-O-benzyl-L-tyrosine ethyl ester was used to synthesize novel chiral auxiliary reagents, benzyloxybenzyl oxazolones, which have applications in asymmetric synthesis (Yang Gui-chun, 2011).
Synthesis of Aminopeptidase Inhibitors : Optically pure derivatives of 3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid were synthesized using Boc-O-benzyl-L-tyrosine methyl ester. These derivatives are used in the synthesis of aminopeptidase inhibitors (Moon & Huh, 1991).
Peptide Nucleic Acid Synthesis : It is used in the synthesis of peptide nucleic acid monomers, which are important in the field of molecular biology and biotechnology (Wojciechowski & Hudson, 2008).
Proteinase Activity Determination : Boc-O-benzyl-L-tyrosine derivatives are used as substrates in the determination of protease activity, an essential aspect of enzymology and protein chemistry (Kraeva et al., 1992).
Studying Protein Modifications : The interaction between nitrite and hypochlorous acid, forming reactive species that modify tyrosine, highlights the role of Boc-O-benzyl-L-tyrosine in studying protein modifications (Eiserich et al., 1996).
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUXNRKFFGSUAE-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928890 | |
Record name | 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester | |
CAS RN |
13512-59-9 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13512-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013512599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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